2-Amino-5-(3-chloro-2-methylphenyl)benzoic acid
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Overview
Description
Preparation Methods
The synthesis of 2-Amino-5-(3-chloro-2-methylphenyl)benzoic acid typically starts from 2-amino-3-methylbenzoic acid. The reaction involves the use of N-chlorosuccinimide in dimethylformamide (DMF) as a solvent, leading to the chlorination at the para position relative to the amino group . This method is known for its regioselectivity due to the strong electron-donating nature of the amino group .
Chemical Reactions Analysis
2-Amino-5-(3-chloro-2-methylphenyl)benzoic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro position, to form various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
2-Amino-5-(3-chloro-2-methylphenyl)benzoic acid has a wide range of scientific research applications:
Chemistry: It is used as a precursor for the synthesis of various organic compounds.
Industry: The compound is used in the preparation of benzoyl urea derivatives with insecticidal activity.
Mechanism of Action
The primary mechanism of action of 2-Amino-5-(3-chloro-2-methylphenyl)benzoic acid involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the formation of prostaglandins from arachidonic acid . By inhibiting COX enzymes, the compound reduces inflammation, pain, and fever. Additionally, it interferes with the synthesis of β-amyloid precursor protein, promoting the degradation of an essential transcription factor .
Comparison with Similar Compounds
2-Amino-5-(3-chloro-2-methylphenyl)benzoic acid is unique among its class due to its specific substitution pattern and its potent anti-inflammatory and anticancer properties. Similar compounds include:
Mefenamic acid: Another fenamate NSAID with similar anti-inflammatory properties.
Flufenamic acid: Known for its anti-inflammatory and analgesic effects.
Niflumic acid: Used for its anti-inflammatory and analgesic properties in treating rheumatoid arthritis.
These compounds share a common anthranilic acid core but differ in their substitution patterns, which influence their pharmacological properties.
Properties
Molecular Formula |
C14H12ClNO2 |
---|---|
Molecular Weight |
261.70 g/mol |
IUPAC Name |
2-amino-5-(3-chloro-2-methylphenyl)benzoic acid |
InChI |
InChI=1S/C14H12ClNO2/c1-8-10(3-2-4-12(8)15)9-5-6-13(16)11(7-9)14(17)18/h2-7H,16H2,1H3,(H,17,18) |
InChI Key |
PWGXFWLVSOLKBJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C2=CC(=C(C=C2)N)C(=O)O |
Origin of Product |
United States |
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